

# Comparative Analysis of Rhenium Isotope Data in Geological Reference Materials

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Compound of Interest				
Compound Name:	Rhenium			
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The validation of analytical methods for Re isotope analysis relies heavily on the repeated analysis of certified reference materials. The data presented in Table 1 summarizes  $\delta^{187}$ Re values for several commonly used geological reference materials, as reported in recent literature. These values were primarily obtained using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), a leading technique for high-precision isotope ratio measurements.[1][2]

Geological Reference Material	Sample Type	Reported δ <sup>187</sup> ReSRM3143 (‰)	Reference
BCR-2	Basalt	-0.31 ± 0.04	[1]
BHVO-2	Basalt	-0.33 ± 0.05	[1]
BIR-1a	Basalt	-0.35 ± 0.05	[1]
AGV-2	Andesite	-0.31 ± 0.03	[1]
TDB-1	Diabase	-0.35 ± 0.05	[1]
OKUM	Komatiitic Basalt	-0.36 ± 0.04	[1]
WPR-1a	Peridotite	Relatively lower than other silicate reference materials	[2]



Note: The  $\delta^{187}$ Re values are reported relative to the SRM 3143 reference standard.

# Experimental Protocols for Rhenium Isotope Analysis

The accurate determination of Re isotopic compositions in geological samples involves a meticulous multi-step process encompassing sample digestion, chemical separation of Re, and mass spectrometric analysis.

## **Sample Digestion**

The initial step involves the dissolution of the solid rock sample to liberate Re. Two primary approaches are commonly employed:

- Acid Digestion in Carius Tubes: Powdered whole-rock samples (approximately 2g) are digested in sealed Carius tubes at high temperatures (e.g., 230°C for 72 hours) using a mixture of concentrated acids, typically HCl and HNO<sub>3</sub> (inverse aqua regia).[3] This method is effective for liberating Re and equilibrating it with an isotopic spike (e.g., <sup>185</sup>Re and <sup>190</sup>Os) for concentration determination by isotope dilution.[3]
- HF-Desilicification: For silicate-rich samples, digestion often includes hydrofluoric acid (HF) in combination with nitric acid (HNO<sub>3</sub>) to ensure complete dissolution of the silicate matrix and quantitative liberation of Re.[2] However, some studies suggest that HF-desilicification may not be essential for accurate Re isotope analysis and can introduce interfering elements.[2]

## **Chromatographic Separation of Rhenium**

Following digestion, Re must be separated from the sample matrix to avoid isobaric and polyatomic interferences during mass spectrometric analysis. This is typically achieved through anion exchange chromatography.[4]

A common procedure involves:

• After Osmium separation (often performed in conjunction with Re analysis), the remaining sample solution is treated with HF and then taken up in a solution like 1.2 M HCI.[3]



- The solution is loaded onto an ion-exchange resin column.[3] TEVA resin has been shown to be effective for this purpose.[1]
- The resin is washed to remove matrix elements.
- Rhenium is then eluted from the resin using a dilute acid, such as 0.75 M HNO<sub>3</sub>.[4]

This process aims for a high yield of Re (ideally >90%) and a low procedural blank (<0.2 pg).[1] [4]

## **Mass Spectrometric Analysis**

The isotopic composition of the purified Re fraction is determined using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).[2] To achieve high precision, several measures are taken:

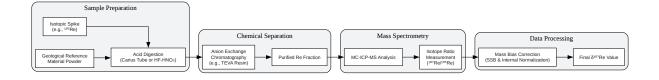
- Instrumental Mass Bias Correction: Instrumental mass bias is a critical factor that needs to be corrected. This is often achieved through a combination of:
  - Standard-Sample Bracketing (SSB): The sample is bracketed by measurements of a known isotopic standard.[1]
  - Internal Normalization: An element with a known isotopic ratio, such as Iridium (Ir), is added to the sample and standard solutions to monitor and correct for mass bias in realtime.[1]
- Signal Enhancement: The use of a membrane desolvation system can increase the intensity
  of the Re isotope signals by an order of magnitude, leading to improved measurement
  precision.[1]
- High-Resistance Amplifiers: Employing 10<sup>13</sup> Ω amplifiers in the MC-ICP-MS can also enhance precision, particularly for low-abundance samples.[5]

An alternative technique to MC-ICP-MS is Negative Thermal Ionization Mass Spectrometry (N-TIMS), which can measure Re and Os at the picogram level with high precision.[6]



# Experimental Workflow for Rhenium Isotope Analysis

The following diagram illustrates a typical workflow for the determination of Re isotopes in geological reference materials.



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Caption: Workflow for **Rhenium** Isotope Analysis in Geological Samples.

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